

physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B090085

[Get Quote](#)

An In-depth Technical Guide on 2-iodo-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-iodo-1H-pyrrolo[2,3-b]pyridine**, a key heterocyclic intermediate in medicinal chemistry. This document details its structural characteristics, reactivity, and its role as a versatile building block in the synthesis of pharmacologically active molecules. Experimental protocols and relevant biological pathways are also discussed to support its application in drug discovery and development.

Core Physical and Chemical Properties

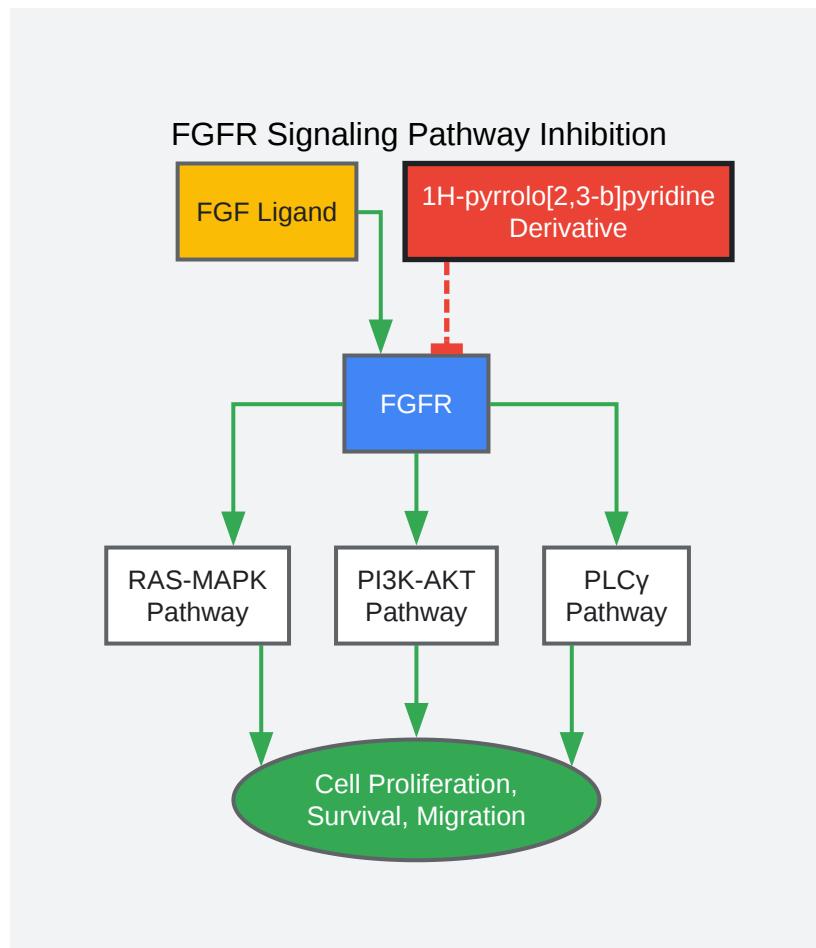
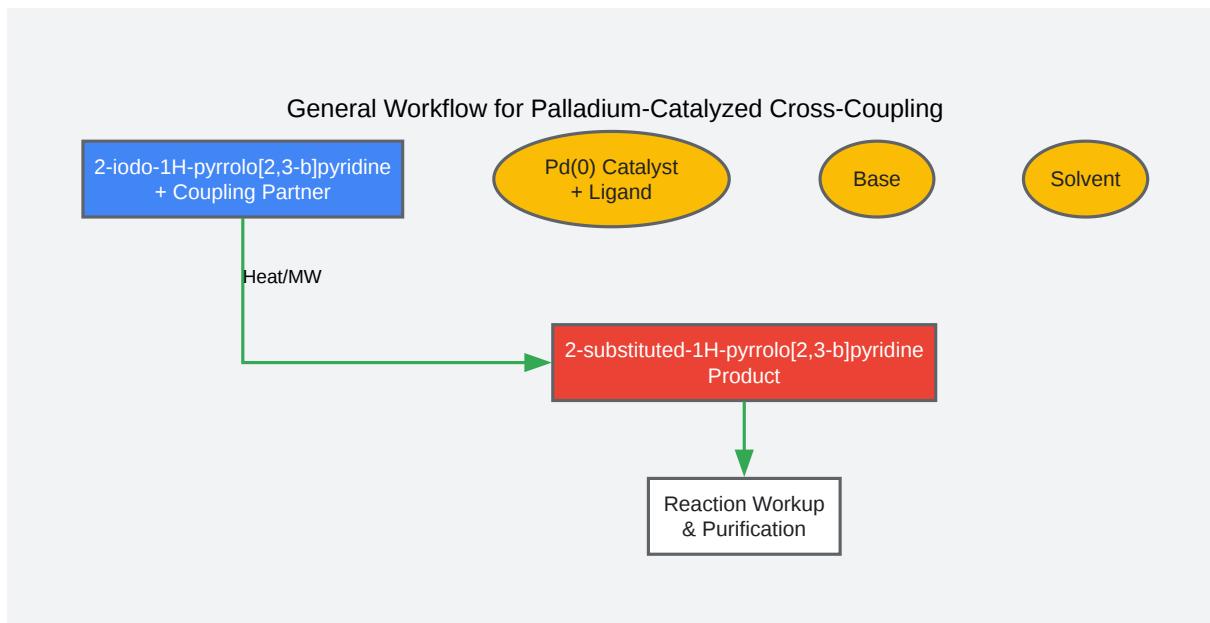
2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 2-iodo-7-azaindole, is a halogenated derivative of the 7-azaindole scaffold. While specific experimental data for the 2-iodo isomer is limited in publicly available literature, its fundamental properties can be summarized. For comparative purposes, data for the more extensively studied parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is also provided.

Table 1: Physical and Chemical Properties

Property	2- iodo-1H-pyrrolo[2,3-b]pyridine	1H-pyrrolo[2,3-b]pyridine (Parent Compound)
CAS Number	1227270-32-7	271-63-6[1]
Molecular Formula	C ₇ H ₅ IN ₂ [2]	C ₇ H ₆ N ₂ [1]
Molecular Weight	244.03 g/mol [2]	118.14 g/mol [1]
Exact Mass	243.94975 u[2]	118.05310 u
Appearance	Solid (predicted)	White to light yellow powder/crystal
Melting Point	Data not available	104-107 °C
Boiling Point	Data not available	Data not available
Solubility	Sparingly soluble in water (predicted)	Data not available
pKa	Data not available	4.59

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **2-iodo-1H-pyrrolo[2,3-b]pyridine** is primarily dictated by the C-I bond at the 2-position of the pyrrolo[2,3-b]pyridine core. This iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.



The 7-azaindole nucleus itself is an important pharmacophore, and the ability to functionalize it at the 2-position via the iodo-intermediate is crucial for structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

2-iodo-1H-pyrrolo[2,3-b]pyridine is an ideal precursor for forming new carbon-carbon and carbon-nitrogen bonds. The following are key examples of its potential reactivity:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
- Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylated 7-azaindoles, which are versatile intermediates for further transformations.^[3]
- Heck Reaction: Reaction with alkenes to form substituted alkenes at the 2-position.^[4]
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.^[5]

The workflow for these transformations generally follows a standard palladium catalytic cycle.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090085#physical-and-chemical-properties-of-2-iodo-1h-pyrrolo-2-3-b-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com